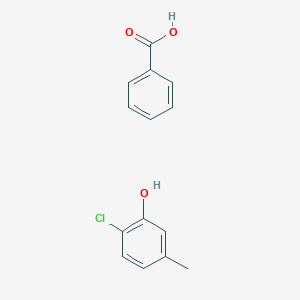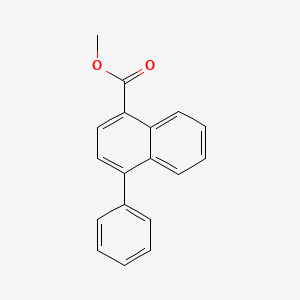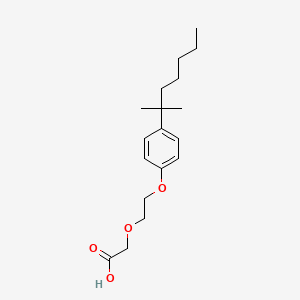
2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)acetic acid is an organic compound with the molecular formula C22H36O6 It is a complex molecule featuring a phenoxy group, ethoxy linkages, and a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)acetic acid typically involves multiple steps, starting from the appropriate phenol derivative. The phenol is first alkylated with 2-methylheptan-2-yl bromide under basic conditions to form the alkylated phenol. This intermediate is then reacted with ethylene oxide to introduce the ethoxy groups. Finally, the resulting compound is carboxylated using chloroacetic acid under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The key steps include alkylation, ethoxylation, and carboxylation, with careful control of temperature, pressure, and reaction time to maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted phenoxyethoxyacetic acid derivatives.
Aplicaciones Científicas De Investigación
2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)acetic acid involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The ethoxy and carboxylic acid groups contribute to the compound’s overall binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)ethoxy)acetic acid
- 2-Methoxyphenylacetic acid
- dimethyl-(phenylmethyl)-[2-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]ammonium
Uniqueness
2-(2-(4-(2-Methylheptan-2-yl)phenoxy)ethoxy)acetic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
100330-75-4 |
|---|---|
Fórmula molecular |
C18H28O4 |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
2-[2-[4-(2-methylheptan-2-yl)phenoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C18H28O4/c1-4-5-6-11-18(2,3)15-7-9-16(10-8-15)22-13-12-21-14-17(19)20/h7-10H,4-6,11-14H2,1-3H3,(H,19,20) |
Clave InChI |
IIWYQFZAPLUNNJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C)(C)C1=CC=C(C=C1)OCCOCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


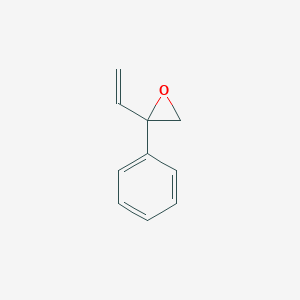
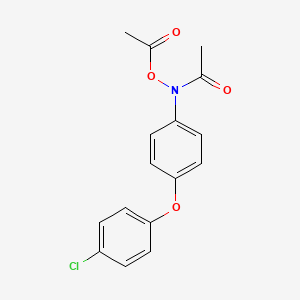
![1-(2,8-Diethyldibenzo[b,d]furan-3-yl)-2-methylpropan-1-one](/img/structure/B14331580.png)
![2,2,4,4,6,6,8-Heptamethyl-8-[3-(2,2,3,3-tetrafluoropropoxy)propyl]-1,3,5,7,2,4,6,8-tetroxatetrasilocane](/img/structure/B14331587.png)
![N-[3-(Decyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide](/img/structure/B14331595.png)
![6-[(Oxan-2-yl)oxy]hex-2-enal](/img/structure/B14331602.png)

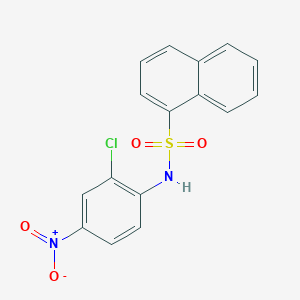


![[2-(Prop-2-en-1-yl)octane-1,1-diyl]bis(trimethylstannane)](/img/structure/B14331640.png)

